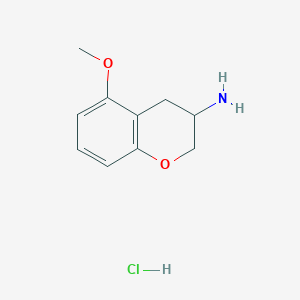

5-Methoxychroman-3-amine hydrochloride

Description

Properties

IUPAC Name |

5-methoxy-3,4-dihydro-2H-chromen-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-12-9-3-2-4-10-8(9)5-7(11)6-13-10;/h2-4,7H,5-6,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETVKUZKGGXYCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CC(CO2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40552715 | |

| Record name | 5-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117422-43-2 | |

| Record name | 5-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methoxychroman-3-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of 5-Methoxychroman-3-amine hydrochloride, a valuable building block in medicinal chemistry. The described route leverages accessible starting materials and established chemical transformations, with a focus on providing detailed experimental protocols and quantitative data to facilitate reproducibility.

Synthetic Strategy Overview

The synthesis of this compound is proposed as a multi-step sequence commencing with the commercially available 3-methoxyphenol. The core of this strategy involves the construction of the 5-methoxychroman-3-one intermediate, followed by the introduction of the amine functionality at the C3 position and subsequent formation of the hydrochloride salt.

The key stages of the synthesis are:

-

Protection of the phenolic hydroxyl group of 3-methoxyphenol.

-

Ortho-lithiation and reaction with an electrophile to introduce a two-carbon unit.

-

Deprotection and cyclization to form the chromanone ring.

-

Conversion of the ketone to an amine via enzymatic transamination.

-

Formation of the hydrochloride salt .

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthetic pathway. Yields are based on literature values for similar transformations and should be considered as targets for optimization.

| Step | Reaction | Starting Material | Reagents | Product | Molar Mass ( g/mol ) | Yield (%) |

| 1 | Protection of Phenol | 3-Methoxyphenol | Ethyl vinyl ether, trichloroacetic acid | 1-Ethoxyethyl 3-methoxyphenyl ether | 196.24 | ~95 |

| 2 | Ortho-lithiation and Alkylation | 1-Ethoxyethyl 3-methoxyphenyl ether | n-BuLi, CuI, Ethyl bromoacetate | Ethyl 2-(2-(1-ethoxyethoxy)-6-methoxyphenyl)acetate | 298.34 | 86 |

| 3 | Deprotection and Dieckmann Condensation | Ethyl 2-(2-(1-ethoxyethoxy)-6-methoxyphenyl)acetate | 2M HCl; NaOEt | 5-Methoxychroman-3-one | 178.18 | ~70 |

| 4 | Asymmetric Transamination | 5-Methoxychroman-3-one | ω-Transaminase, Isopropylamine, Pyridoxal 5'-phosphate | (R)-5-Methoxychroman-3-amine | 179.22 | 78 |

| 5 | Hydrochloride Salt Formation | (R)-5-Methoxychroman-3-amine | HCl in diethyl ether | (R)-5-Methoxychroman-3-amine hydrochloride | 215.68 | >95 |

Experimental Protocols

Step 1: Synthesis of 5-Methoxychroman-3-one (Intermediate)

This multi-step procedure is adapted from a known route for the synthesis of 5-methoxychroman-3-one.[1]

a) Protection of 3-Methoxyphenol

-

To a solution of 3-methoxyphenol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane), add a catalytic amount of trichloroacetic acid (0.01 eq).

-

Cool the mixture to 0 °C and add ethyl vinyl ether (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-ethoxyethyl 3-methoxyphenyl ether.

b) Ortho-lithiation and Alkylation

-

Dissolve the protected 3-methoxyphenol (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon).

-

Add n-butyllithium (1.1 eq) dropwise and stir the mixture at -78 °C for 1 hour.

-

In a separate flask, prepare a solution of copper(I) iodide (0.5 eq) in anhydrous THF.

-

Transfer the lithium salt solution to the CuI suspension at -78 °C and stir for 30 minutes to form the organocopper complex.

-

Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 3-4 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether, combine the organic layers, wash with 10% sodium carbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is ethyl 2-(2-(1-ethoxyethoxy)-6-methoxyphenyl)acetate.[1]

c) Deprotection and Dieckmann Condensation

-

Dissolve the crude product from the previous step in ethanol and add 2M HCl.

-

Stir the solution at room temperature for 15-30 minutes to effect deprotection.

-

Evaporate the ethanol and extract the product with diethyl ether. Wash the ethereal layer with brine, dry, and evaporate to yield the deprotected ester.

-

For the cyclization, prepare a solution of sodium ethoxide in ethanol.

-

Add the deprotected ester dropwise to the sodium ethoxide solution at reflux.

-

Reflux the mixture for 2-3 hours, monitoring by TLC for the formation of 5-methoxychroman-3-one.

-

Cool the reaction mixture, neutralize with a weak acid (e.g., acetic acid), and remove the ethanol under reduced pressure.

-

Partition the residue between water and diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford pure 5-methoxychroman-3-one.

Step 2: Synthesis of (R)-5-Methoxychroman-3-amine

This procedure is based on the highly efficient and stereoselective amination of chromanones using ω-transaminases.

-

Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.5).

-

To the buffer, add 5-methoxychroman-3-one (1.0 eq), isopropylamine (as the amine donor, 5-10 eq), and pyridoxal 5'-phosphate (PLP) cofactor (catalytic amount).

-

Add the ω-transaminase enzyme (e.g., ATA-117 or a similar (R)-selective transaminase).

-

Gently agitate the mixture at a controlled temperature (e.g., 30-40 °C) for 24-48 hours.

-

Monitor the reaction for the conversion of the ketone to the amine using an appropriate analytical technique (e.g., HPLC, GC-MS).

-

Upon completion, extract the product from the aqueous phase using a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude amine can be purified by column chromatography if necessary. This enzymatic method provides high enantiomeric excess (>99%) and good isolated yields (around 78% for the parent 3-aminochromane).

Step 3: Synthesis of (R)-5-Methoxychroman-3-amine hydrochloride

-

Dissolve the purified (R)-5-Methoxychroman-3-amine (1.0 eq) in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen chloride in diethyl ether (1.1 eq) dropwise with stirring.

-

A white precipitate of the hydrochloride salt will form.

-

Continue stirring for 30 minutes in the ice bath.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold, anhydrous diethyl ether.

-

Dry the product under vacuum to yield (R)-5-Methoxychroman-3-amine hydrochloride.

Visualization of the Synthesis Pathway

The following diagram illustrates the overall synthetic workflow for the preparation of this compound.

Caption: Synthesis of this compound.

References

A Technical Guide to the Physicochemical Properties of 5-Methoxychroman-3-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxychroman-3-amine hydrochloride is a chemical compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a chroman backbone with a methoxy and an amine functional group, suggests potential for biological activity. This technical guide provides a comprehensive overview of the available physicochemical properties of this compound and its related analogues. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules and computational predictions to offer insights for researchers. It also includes standardized experimental protocols for determining key physicochemical parameters and visual workflows to guide laboratory investigations.

Introduction

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. The introduction of a methoxy group and an amine at specific positions can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This compound (CAS Number: 117422-43-2) is a derivative that has garnered interest for its potential applications in pharmaceutical research. Understanding its physicochemical properties is crucial for designing and developing new chemical entities, predicting their behavior in biological systems, and formulating them into potential drug products.

This guide aims to consolidate the known information on this compound, provide context through data from related compounds, and present standardized methodologies for its characterization.

Core Physicochemical Properties

Direct experimental data for this compound is not extensively available in peer-reviewed literature. Therefore, the following tables include a combination of identifier information for the target compound and a summary of computational and experimental data for structurally related chroman-3-amine derivatives to provide an estimated profile.

Table 1: Compound Identification

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 117422-43-2 | [1] |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [2] |

| Molecular Weight | 215.68 g/mol | [2] |

Table 2: Predicted and Analogous Physicochemical Data

| Property | Predicted/Analogous Value | Compound | Notes |

| Topological Polar Surface Area (TPSA) | 44.48 Ų | (s)-7-Methoxychroman-3-amine hydrochloride | Computational prediction.[2] |

| logP (Octanol-Water Partition Coefficient) | 1.3792 | (s)-7-Methoxychroman-3-amine hydrochloride | Computational prediction.[2] |

| Hydrogen Bond Donors | 1 | (s)-7-Methoxychroman-3-amine hydrochloride | Computational prediction.[2] |

| Hydrogen Bond Acceptors | 3 | (s)-7-Methoxychroman-3-amine hydrochloride | Computational prediction.[2] |

| Rotatable Bonds | 1 | (s)-7-Methoxychroman-3-amine hydrochloride | Computational prediction.[2] |

| Water Solubility (Free Base) | < 0.1 mg/mL | Chroman-3-amine | Experimental data for the parent scaffold.[3] |

| Water Solubility (Hydrochloride Salt) | Enhanced | Chroman-3-amine hydrochloride | The hydrochloride salt form generally exhibits increased water solubility.[3] |

Experimental Protocols

The following are detailed, generalized protocols for determining the key physicochemical properties of an amine hydrochloride like this compound.

Determination of Melting Point

Methodology:

-

A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Determination of Solubility

Methodology (Aqueous and Organic Solvents):

-

A known volume (e.g., 1 mL) of the solvent (e.g., water, ethanol, DMSO) is added to a series of vials.

-

Increasing, precisely weighed amounts of this compound are added to each vial.

-

The vials are agitated at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

The solutions are visually inspected for any undissolved solid. The lowest concentration at which solid remains is used to determine the approximate solubility.

-

For quantitative analysis, the saturated solution is filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.

Determination of pKa (Potentiometric Titration)

Methodology:

-

A standard solution of this compound of known concentration is prepared in water.

-

The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve (pH versus volume of titrant added) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

Mandatory Visualizations

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a research compound like this compound.

Logical Relationship of Amine Basicity and Salt Formation

The following diagram illustrates the relationship between the basicity of the amine, its reaction with acid to form a hydrochloride salt, and the resulting impact on water solubility.

Conclusion

While direct experimental data for this compound remains scarce in the public domain, this guide provides a foundational understanding of its likely physicochemical properties based on its chemical structure and data from related analogues. The provided experimental protocols offer standardized methods for researchers to characterize this and similar compounds in-house. A thorough physicochemical profiling, as outlined in the provided workflows, is an indispensable step in the progression of any new chemical entity through the drug discovery and development pipeline. Further studies are warranted to experimentally determine the precise properties of this compound to fully elucidate its potential.

References

5-Methoxychroman-3-amine hydrochloride CAS number 117422-43-2

CAS Number: 117422-43-2

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 5-Methoxychroman-3-amine hydrochloride is limited. This document compiles available information and leverages data from the closely related analogue, 5-methoxy-3-(di-n-propylamino)chroman (5-MeO-DPAC), to infer biological activity and experimental context. All data derived from analogues is clearly indicated.

Introduction

This compound is a heterocyclic organic compound belonging to the chromane class. Its structure features a chromane core substituted with a methoxy group at the 5-position and an amine group at the 3-position. While comprehensive studies on this specific molecule are not widely published, its structural similarity to known psychoactive compounds strongly suggests it functions as a ligand for serotonin receptors, particularly the 5-HT1A subtype.

The chroman-3-amine scaffold is a privileged structure in medicinal chemistry. Analogues have shown high affinity for central nervous system (CNS) receptors, indicating potential applications in the development of therapeutics for neurological and psychiatric disorders. This guide provides a summary of its chemical properties, inferred biological activity based on close analogues, and relevant experimental protocols.

Physicochemical Properties

Quantitative data for this compound is sparse. The table below includes fundamental properties from chemical suppliers and computationally predicted values to guide experimental design.

| Property | Value | Source |

| CAS Number | 117422-43-2 | N/A |

| Molecular Formula | C₁₀H₁₄ClNO₂ | BLD Pharm[1] |

| Molecular Weight | 215.68 g/mol | BLD Pharm[1] |

| Appearance | Solid (Predicted) | N/A |

| pKa (Predicted) | 8.5 ± 0.2 (Amine) | N/A |

| LogP (Predicted) | 1.5 | N/A |

| Solubility (Predicted) | Soluble in water and polar organic solvents | N/A |

| SMILES Code | NC1COC2=C(C(OC)=CC=C2)C1.[H]Cl | BLD Pharm[1] |

Putative Biological Activity and Mechanism of Action

Direct pharmacological data for this compound is not available in the reviewed literature. However, substantial evidence from the N,N-dipropylated analogue, 5-methoxy-3-(di-n-propylamino)chroman (5-MeO-DPAC) , strongly implicates the 5-HT1A receptor as the primary biological target.

Target Receptor: Serotonin 1A (5-HT1A) Receptor

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) found in high densities in the cerebral cortex, hippocampus, septum, and the raphe nuclei of the brainstem.[2] It acts as both a presynaptic autoreceptor on serotonin neurons and a postsynaptic receptor on target neurons.[2][3]

Activation of the 5-HT1A receptor is coupled to an inhibitory G-protein (Gi/o). This initiates a signaling cascade that inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels.[4][5] The dissociation of the Gβγ subunit also leads to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels.[4] The cumulative effect is neuronal hyperpolarization and a reduction in firing rate, which is the foundation of the anxiolytic and antidepressant effects of many 5-HT1A agonists.[3][4]

In-Vivo Behavioral Data (Analogue: 5-MeO-DPAC)

A key study investigated the effects of 5-MeO-DPAC on lordosis behavior in sexually receptive female rats, a model used to assess 5-HT1A agonist activity.[5][6] Direct infusion of 5-HT1A agonists into the ventromedial nucleus of the hypothalamus inhibits this behavior. The study demonstrated that 5-MeO-DPAC acts as a potent 5-HT1A agonist.[5][6]

| Compound | Effective Dose Range (ng) | Rank Order of Effectiveness | Reference |

| 8-OH-DPAT | 200 | 1 | [5][6] |

| 5-OH-DPAC | 200 - 2000 | 2 | [5][6] |

| 5-MeO-DPAC | 200 - 2000 | ≥2 | [5][6] |

| Serotonin (5-HT) | 2000 | 3 | [5][6] |

The data shows that 5-MeO-DPAC is comparable in potency to 5-OH-DPAC and significantly more potent than serotonin itself in this behavioral assay.[5][6] This provides strong evidence that the 5-methoxychroman-3-amine scaffold is a potent pharmacophore for the 5-HT1A receptor.

Experimental Protocols

The following protocol is adapted from the methodology used to evaluate the 5-HT1A agonist activity of 5-methoxy-3-(di-n-propylamino)chroman (5-MeO-DPAC).[5][6]

In-Vivo Lordosis Behavior Assay

Objective: To assess the 5-HT1A agonist activity of a test compound by measuring the inhibition of lordosis behavior in female rats following direct infusion into the ventromedial nucleus of the hypothalamus (VMN).

Animals: Sexually receptive, intact, proestrous Fischer 344 rats.

Surgical Procedure:

-

Anesthetize rats and place them in a stereotaxic instrument.

-

Implant bilateral 26-gauge stainless steel guide cannulae aimed at the VMN.

-

Secure the cannulae assembly to the skull with dental acrylic and jeweler's screws.

-

Allow a one-week recovery period post-surgery.

Drug Preparation and Infusion:

-

Dissolve the test compound (e.g., 5-Methoxychroman-3-amine HCl) and control agonists (e.g., 8-OH-DPAT) in sterile saline or artificial CSF vehicle.

-

On the day of testing (proestrus), infuse the compound bilaterally into the VMN.

-

Infusions are typically 0.25 µL per side, delivered over 30 seconds via a 33-gauge internal cannula connected to a microsyringe pump.

-

The internal cannula should extend 1.0 mm beyond the guide cannula.

Behavioral Testing:

-

Ten minutes post-infusion, place the female rat in a testing arena with a sexually vigorous male.

-

Observe and score the female's response to mounts by the male over a defined period (e.g., 10 mounts).

-

The primary measure is the lordosis quotient (LQ), calculated as: (Number of lordosis responses / Number of mounts) x 100.

-

A decrease in the LQ compared to vehicle-infused controls indicates an inhibitory effect consistent with 5-HT1A agonism.

Histology:

-

Following the experiment, euthanize the animals and perfuse the brains.

-

Section the brains and stain the tissue to verify the placement of the cannulae tips within the VMN.

Synthesis Overview

A specific, step-by-step synthesis protocol for this compound (CAS 117422-43-2) is not detailed in readily available literature. However, a plausible synthetic route can be constructed based on established methods for creating substituted 3-amino-chromanes. A common approach involves the cyclization of a suitably substituted phenoxy-propanol derivative, followed by introduction and deprotection of the amine group.

A representative synthesis for a related 3-amino-chroman might proceed as follows:

-

Starting Material: A protected amino-epoxide (e.g., from serine).

-

Ring Opening: The epoxide is opened by a substituted phenol (e.g., 2-bromo-4-methoxyphenol) under basic conditions to form a phenoxy-amino-alcohol.

-

Cyclization: An intramolecular cyclization (e.g., a Mitsunobu reaction or a Williamson ether synthesis variant) is performed to form the chroman ring.

-

Deprotection: The protecting group on the amine is removed (e.g., acid-labile Boc group).

-

Salt Formation: The resulting free amine is treated with hydrochloric acid to yield the final hydrochloride salt, improving stability and solubility.

Conclusion

References

- 1. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitory effects of the 5-HT1A agonists, 5-hydroxy- and 5-methoxy-(3-di-n-propylamino)chroman, on female lordosis behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Structure Elucidation of 5-Methoxychroman-3-amine Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. This technical guide provides an in-depth methodology for confirming the chemical structure of 5-Methoxychroman-3-amine hydrochloride (CAS No: 117422-43-2), a substituted chroman derivative of interest in medicinal chemistry. While specific experimental data for this compound is not widely published, this document outlines the comprehensive analytical workflow required for its characterization. It presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), offering a robust framework for researchers working with this or structurally related molecules. Detailed experimental protocols and visual logic diagrams are provided to guide the analytical process.

Introduction

Chroman derivatives are a significant class of heterocyclic compounds that form the core scaffold of various biologically active molecules, including antioxidants like Vitamin E and compounds with cardiovascular and central nervous system activity. The precise determination of their structure, including the position of substituents and stereochemistry, is critical for understanding structure-activity relationships (SAR). This compound features a chroman ring system substituted with a methoxy group on the aromatic ring and a primary amine on the heterocyclic ring, presented as a hydrochloride salt. This guide details the analytical strategy for its complete structural verification.

Predicted Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below.

| Property | Value | Source |

| CAS Number | 117422-43-2 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₀H₁₄ClNO₂ | Derived from Structure |

| Molecular Weight | 215.68 g/mol | Derived from Structure |

Analytical Workflow for Structure Elucidation

The definitive identification of this compound requires a multi-technique analytical approach. The logical flow involves isolating the compound, obtaining its mass and molecular formula, identifying functional groups, and finally, assembling the complete connectivity and stereochemistry through NMR.

5-Methoxychroman-3-amine Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxychroman-3-amine hydrochloride is a synthetic derivative of the chroman scaffold, a privileged structure in medicinal chemistry. This document provides an in-depth technical guide on the putative mechanism of action of this compound, based on available data for structurally related compounds. The primary molecular targets are hypothesized to be the serotonin (5-HT) 5-HT1A and 5-HT7 receptors, with a potential for interaction with the serotonin transporter (SERT). This guide summarizes the available quantitative pharmacological data, details relevant experimental protocols for characterization, and provides visual representations of the key signaling pathways and experimental workflows.

Introduction

Chroman-3-amine derivatives are a class of compounds that have garnered significant interest for their diverse biological activities, particularly their interactions with central nervous system targets. The introduction of a methoxy group at the 5-position of the chroman ring can significantly influence the pharmacological profile of these molecules. This guide focuses on elucidating the mechanism of action of this compound, a compound with potential therapeutic applications in neurological and psychiatric disorders. Due to the limited publicly available data on this specific molecule, this guide draws upon findings from closely related 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives to infer its likely pharmacological properties.

Putative Mechanism of Action

The primary mechanism of action of this compound is likely centered on its interaction with the serotonergic system. Based on studies of analogous compounds, it is proposed to act as a high-affinity ligand for the 5-HT1A receptor and may also exhibit significant affinity for the 5-HT7 receptor. Furthermore, its structural similarity to known serotonin reuptake inhibitors suggests a potential interaction with the serotonin transporter (SERT).

Interaction with 5-HT1A Receptors

Derivatives of 5-methoxy-3,4-dihydro-2H-1-benzopyran have demonstrated high affinity for the 5-HT1A receptor. For instance, a closely related compound, a 5-methoxy-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivative, exhibited a binding affinity (Ki) of 0.3 nM for the 5-HT1A receptor. This suggests that this compound is likely a potent 5-HT1A receptor ligand. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that couples to inhibitory Gi/o proteins. Activation of this receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability.

Interaction with 5-HT7 Receptors

Novel C6-aryl substituted derivatives of 3-(dimethylamino)chroman have been shown to possess affinities for the 5-HT7 receptor ranging from nanomolar to micromolar concentrations. This indicates that the chroman scaffold is a viable backbone for targeting this receptor. The 5-HT7 receptor is a Gs-protein coupled receptor, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This pathway is involved in the regulation of various physiological processes, including mood, cognition, and circadian rhythms.

Potential Interaction with the Serotonin Transporter (SERT)

The structural features of this compound bear resemblance to compounds known to inhibit the serotonin transporter (SERT). SERT is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thereby terminating the serotonergic signal. Inhibition of SERT leads to an increase in the extracellular concentration of serotonin, a mechanism shared by many antidepressant medications.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for compounds structurally related to this compound. This data provides a basis for estimating the potential potency of the target compound.

| Compound Class | Target | Parameter | Value (nM) | Reference Compound(s) |

| 5-Methoxy-3,4-dihydro-3-amino-2H-1-benzopyran derivatives | 5-HT1A Receptor | Ki | 0.3 | N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (Ki = 1.2 nM) and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate (Ki = 21.3 nM) are other examples of high-affinity 5-HT1A ligands.[1] |

| C6-aryl substituted 3-(dimethylamino)chroman derivatives | 5-HT7 Receptor | Ki | nM to µM | Specific Ki values for a range of these derivatives are reported in the literature, demonstrating the potential for this scaffold to target the 5-HT7 receptor.[2] |

| Various Serotonin Reuptake Inhibitors | SERT | IC50 | Variable | For comparison, the IC50 values for known SERT inhibitors vary widely. For example, in JAR cells, the IC50 of indatraline is 7.87 nM, while RTI-229 has an IC50 of 589 nM.[3] The affinity (KD) of [3H]citalopram for the human serotonin transporter is approximately 1.5 nM.[4] |

Signaling Pathways

The interaction of this compound with its putative targets initiates distinct intracellular signaling cascades.

5-HT1A Receptor Signaling Pathway

Activation of the 5-HT1A receptor, a Gi/o-coupled GPCR, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This pathway is depicted in the following diagram.

5-HT7 Receptor Signaling Pathway

In contrast to the 5-HT1A receptor, the 5-HT7 receptor is coupled to a stimulatory Gs-protein. Its activation leads to the stimulation of adenylyl cyclase and an increase in intracellular cAMP levels.[5][6] This signaling cascade also involves the activation of small GTPases of the Rho family via G12-protein coupling.[5]

Serotonin Transporter (SERT) Mechanism

SERT facilitates the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This process is dependent on sodium and chloride ions and is driven by the electrochemical gradient maintained by the Na+/K+-ATPase pump.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of compounds like this compound.

Radioligand Binding Assay for 5-HT1A Receptor

This assay determines the affinity of a test compound for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Cell membranes prepared from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [3H]8-OH-DPAT.

-

Non-specific binding control: 10 µM Serotonin or another suitable 5-HT1A ligand.

-

Test compound: this compound.

-

Assay buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.

-

Scintillation fluid.

-

Glass fiber filters.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add assay buffer, cell membranes, radioligand (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at room temperature for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

Serotonin Reuptake Inhibition Assay using Synaptosomes

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin into synaptosomes, which are isolated nerve terminals.

-

Materials:

-

Rat brain synaptosomes.

-

Radioligand: [3H]Serotonin ([3H]5-HT).

-

Non-specific uptake control: A known potent SERT inhibitor (e.g., fluoxetine or citalopram) at a high concentration.

-

Test compound: this compound.

-

Krebs-Ringer-HEPES (KRH) buffer.

-

-

Procedure:

-

Prepare synaptosomes from fresh rat brain tissue.

-

Prepare serial dilutions of the test compound.

-

Pre-incubate the synaptosomes with the test compound or vehicle at 37°C for a specified time (e.g., 10-15 minutes).

-

Initiate the uptake reaction by adding [3H]5-HT and incubate at 37°C for a short period (e.g., 5-10 minutes).

-

Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold KRH buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC50 value of the test compound for the inhibition of serotonin uptake.

-

Forskolin-Stimulated cAMP Functional Assay

This assay determines the functional activity of a compound at Gs or Gi/o-coupled receptors by measuring its effect on forskolin-stimulated cAMP production in whole cells.

-

Materials:

-

CHO or HEK293 cells stably expressing the target receptor (e.g., 5-HT1A or 5-HT7).

-

Forskolin (an adenylyl cyclase activator).

-

Test compound: this compound.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Pre-treat the cells with the test compound at various concentrations for a specified time.

-

Stimulate the cells with a fixed concentration of forskolin (typically around 1-10 µM) to induce cAMP production.[7] For Gi/o-coupled receptors, the test compound's ability to inhibit this stimulation is measured. For Gs-coupled receptors, the compound's ability to potentiate or directly stimulate cAMP production is assessed.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

-

Determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) of the test compound.

-

Conclusion

Based on the analysis of structurally related compounds, this compound is predicted to be a potent modulator of the serotonergic system. Its primary mechanism of action likely involves high-affinity interactions with 5-HT1A and potentially 5-HT7 receptors, leading to the modulation of intracellular cAMP levels and downstream signaling pathways. Furthermore, its potential to inhibit the serotonin transporter suggests a multifaceted pharmacological profile. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of its mechanism of action. Further investigation is warranted to definitively establish the binding affinities, functional activities, and selectivity profile of this compound to fully elucidate its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Novel 3-aminochromans as potential pharmacological tools for the serotonin 5-HT(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [3H]citalopram binding to brain and platelet membranes of human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-HT7 receptor - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

The Biological Profile of 5-Methoxychroman-3-amine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxychroman-3-amine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the privileged chroman-3-amine scaffold, it holds potential for interacting with various biological targets, particularly within the central nervous system. This technical guide provides a comprehensive overview of the known biological activities of chroman-3-amine derivatives, with a specific focus on the potential implications of the 5-methoxy substitution. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to facilitate further research and drug development efforts in this area.

Introduction

The chroman-3-amine core structure is a key pharmacophore found in a variety of biologically active molecules. Its rigidified phenethylamine backbone makes it an attractive scaffold for the design of ligands targeting G protein-coupled receptors (GPCRs) and other neurological targets.[1][2] The introduction of a methoxy group at the 5-position of the chroman ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its binding affinity, selectivity, and metabolic stability. This guide explores the biological activities associated with this class of compounds, drawing from available data on closely related analogs to infer the potential profile of this compound.

Core Biological Activities

The primary biological activities of chroman-3-amine derivatives are centered on their interactions with serotonin (5-HT) and sigma (σ) receptors.[1][2] These interactions suggest potential therapeutic applications in neuropsychiatric disorders. Additionally, broader biological effects such as anti-inflammatory and anticancer activities have been reported for the chroman scaffold.[1]

Neurological Activity: Serotonin and Sigma Receptor Modulation

Chroman-3-amine analogs have been identified as potent ligands for several serotonin receptor subtypes, including 5-HT₂B and 5-HT₇, as well as the sigma-1 (σ₁) receptor.[1][2][3]

-

Serotonin (5-HT) Receptor Affinity: Derivatives of 3-aminochroman have shown varying affinities for different 5-HT receptors. The 5-HT₂B and 5-HT₇ receptors are particularly noteworthy targets.[2][3] Modulation of these receptors is implicated in mood regulation, circadian rhythms, and other neurological processes.[4]

-

Sigma-1 (σ₁) Receptor Binding: The σ₁ receptor is a unique intracellular chaperone protein involved in cellular stress responses and neuroprotection.[5] Several 3-amino-chromane ligands have demonstrated low nanomolar binding affinities for the σ₁ receptor, with some exhibiting neuroprotective effects in cellular assays by promoting cell survival under oxidative stress.[1][2][5] The stereochemistry of the 3-amino-chromane core has been shown to be crucial, with the (3R,4R) absolute configuration often conferring higher affinity and selectivity for the σ₁ receptor.[5]

Anti-Inflammatory Potential

Chroman derivatives have been reported to possess anti-inflammatory properties.[1] The proposed mechanism involves the modulation of inflammatory pathways, although specific molecular targets for this compound in this context have not been fully elucidated. The anti-inflammatory effects of related compounds are often attributed to the inhibition of pro-inflammatory mediators.

Anticancer Activity

The chroman scaffold has been investigated for its potential in oncology.[1] The anticancer effects of some chroman derivatives are attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1]

Quantitative Biological Data

The following tables summarize the available quantitative data for the binding affinities of various 3-amino-chromane derivatives to key neurological targets. It is important to note that this data is for related analogs and not specifically for this compound.

Table 1: Binding Affinities (Kᵢ) of 3-Amino-Chromane Analogs at Serotonin (5-HT) Receptors

| Compound | 5-HT₂B Kᵢ (nM) | 5-HT₇ Kᵢ (nM) | Reference |

| 3g | 3.5 | - | [2] |

| 3h | 20 | - | [2] |

| 4c | > 10,000 | 6.3 | [2] |

Table 2: Binding Affinities (Kᵢ) of 3-Amino-Chromane Analogs at Sigma (σ) Receptors

| Compound | σ₁ Kᵢ (nM) | σ₂ Kᵢ (nM) | Reference |

| 3f | 16 | - | [2] |

| (±)-7 | Low nM | - | [5] |

| (3R,4R)-isomers | ~2 | - | [5] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections provide representative methodologies for key assays relevant to the biological activities of this compound.

Radioligand Binding Assay for Receptor Affinity

This protocol describes a standard method for determining the binding affinity of a test compound to a specific receptor, such as the 5-HT or σ₁ receptor.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for a target receptor.

Materials:

-

Cell membranes expressing the human recombinant target receptor (e.g., 5-HT₂B, σ₁)

-

Radioligand specific for the target receptor (e.g., [³H]LSD for 5-HT₂B, --INVALID-LINK---pentazocine for σ₁)[4][6]

-

This compound (test compound)

-

Non-specific binding control (e.g., a high concentration of a known ligand)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well filter plates

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its K₋), and varying concentrations of the test compound or control.

-

Incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[7]

-

Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be converted to the Kᵢ value using the Cheng-Prusoff equation.

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To evaluate the anti-inflammatory activity of this compound by measuring its effect on NO production.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess reagent

-

96-well cell culture plates

-

Spectrophotometer

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include untreated and LPS-only controls.

-

After incubation, collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Measure the absorbance at 540 nm using a spectrophotometer.

-

Calculate the percentage of NO inhibition for each concentration of the test compound relative to the LPS-only control.

Visualizations

The following diagrams illustrate key concepts related to the biological activity and investigation of this compound.

Caption: Logical relationship of 5-Methoxychroman-3-amine HCl to its potential biological targets and effects.

Caption: Experimental workflow for a radioligand binding assay.

Caption: Putative anti-inflammatory signaling pathway involving NF-κB, potentially modulated by 5-Methoxychroman-3-amine HCl.

Conclusion and Future Directions

This compound belongs to a class of compounds with significant potential for modulating key neurological targets, particularly serotonin and sigma receptors. The available data on related analogs suggest that this compound may exhibit a favorable profile for the treatment of central nervous system disorders. Furthermore, the broader anti-inflammatory and anticancer activities of the chroman scaffold warrant further investigation for this specific derivative.

Future research should focus on obtaining specific quantitative data for this compound in a range of biological assays. Elucidating its precise mechanism of action and evaluating its efficacy and safety in preclinical in vivo models will be critical steps in advancing this compound towards potential therapeutic applications. The detailed protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this compound.

References

- 1. Chroman-3-amine Hydrochloride|Research Chemical [benchchem.com]

- 2. 3-Amino-chromanes and Tetrahydroquinolines as Selective 5-HT2B, 5-HT7, or σ1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 3-aminochromans as potential pharmacological tools for the serotonin 5-HT(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhanced Affinity for 3-Amino-Chromane-Derived σ1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

Potential Therapeutic Targets of 5-Methoxychroman-3-amine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxychroman-3-amine hydrochloride is a synthetic compound belonging to the chroman-3-amine class of molecules. This structural scaffold has garnered significant interest in medicinal chemistry due to its presence in various biologically active compounds and its potential to interact with key targets in the central nervous system (CNS). This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, drawing from available pharmacological data on closely related analogs. The information presented herein is intended to support further research and drug development efforts centered on this promising chemical entity.

Primary Therapeutic Targets

Pharmacological studies on derivatives of 5-methoxychroman-3-amine strongly suggest a primary interaction with the serotonergic system. The key molecular targets identified are the Serotonin 1A (5-HT1A) receptor and the Serotonin Transporter (SERT). Additionally, emerging evidence points towards the Sigma-1 (σ1) receptor as another significant target for the broader class of 3-amino-chromanes.

Serotonin 1A (5-HT1A) Receptor

The 5-HT1A receptor, a G-protein coupled receptor, is a well-established target for anxiolytic and antidepressant drugs. Derivatives of 5-methoxychroman-3-amine have demonstrated high affinity for this receptor.

Quantitative Data for a Key Analog: 5-Methoxy-3-(di-n-propylamino)chroman (5-MeO-DPAC)

Due to the limited availability of specific binding data for this compound, data for its close and extensively studied analog, 5-MeO-DPAC, is presented below. It is important to note that the dipropylamino substitution in 5-MeO-DPAC likely influences its binding affinity compared to the primary amine of the title compound.

| Target | Ligand | Assay Type | Species | Tissue/System | Ki (nM) | Reference Compound | Reference Ki (nM) |

| 5-HT1A Receptor | 5-MeO-DPAC | Radioligand Binding | Rat | Brain Membranes | Acts in the nM range | 8-OH-DPAT | ~1 |

Note: The exact Ki value for 5-MeO-DPAC was not specified but was described as acting in the nanomolar range.

Serotonin Transporter (SERT)

Sigma-1 (σ1) Receptor

The σ1 receptor is an intracellular chaperone protein implicated in a variety of cellular functions, including the modulation of ion channels, calcium signaling, and neuronal survival. It is considered a promising target for the treatment of neurodegenerative diseases, pain, and psychiatric disorders. Recent studies on 3-amino-chromane derivatives have revealed high-affinity binding to the σ1 receptor.

Quantitative Data for 3-Amino-Chromane Derivatives

The following table summarizes the σ1 receptor binding affinities for a series of 3-amino-chromane derivatives, highlighting the potential of this scaffold to interact with this target.

| Compound ID | R-group on Amine | Stereochemistry | Ki (nM) for σ1 Receptor |

| (3R,4R)-3a | Benzyl | (3R,4R) | 2.1 |

| (3S,4S)-3a | Benzyl | (3S,4S) | 18 |

| (3R,4R)-3b | 4-Fluorobenzyl | (3R,4R) | 2.0 |

| (3S,4S)-3b | 4-Fluorobenzyl | (3S,4S) | 22 |

| (3R,4R)-3c | 4-Chlorobenzyl | (3R,4R) | 1.8 |

| (3S,4S)-3c | 4-Chlorobenzyl | (3S,4S) | 15 |

Signaling Pathways and Potential Therapeutic Implications

The interaction of this compound and its derivatives with these targets suggests several potential therapeutic applications.

Modulation of Serotonergic Neurotransmission

Activation of presynaptic 5-HT1A autoreceptors leads to a decrease in serotonin release, while activation of postsynaptic 5-HT1A receptors mediates the physiological effects of serotonin. Compounds acting on these receptors can have profound effects on mood and anxiety.

Neuroprotection via Sigma-1 Receptor Modulation

The σ1 receptor is located at the endoplasmic reticulum-mitochondrion interface and plays a crucial role in cellular stress responses. Ligands that activate the σ1 receptor can promote cell survival and protect against oxidative stress, suggesting a potential therapeutic role in neurodegenerative diseases.

Experimental Protocols

Detailed methodologies are crucial for the validation and exploration of therapeutic targets. Below are generalized protocols for key experiments relevant to the pharmacological profiling of this compound.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol outlines the steps to determine the binding affinity of a test compound for the 5-HT1A receptor.

In Vitro Neuroprotection Assay (Oxidative Stress Model)

This protocol describes a general method to assess the neuroprotective effects of a compound against oxidative stress-induced cell death.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its analogs are promising modulators of the serotonergic system, with a particularly high affinity for the 5-HT1A receptor. The potential interaction with the σ1 receptor further broadens the therapeutic possibilities, especially in the context of neurodegenerative disorders.

Future research should focus on:

-

Determining the precise binding affinities (Ki) and functional activities (EC50/IC50) of this compound at the 5-HT1A receptor, SERT, and σ1 receptor. This will clarify its pharmacological profile and selectivity.

-

Evaluating the in vivo efficacy of this compound in animal models of anxiety, depression, and neurodegeneration.

-

Conducting structure-activity relationship (SAR) studies to optimize the affinity and selectivity of this chemical scaffold for its various targets.

This technical guide provides a foundational understanding of the potential therapeutic targets of this compound. The data and protocols presented herein are intended to facilitate further investigation into this compound and its derivatives, with the ultimate goal of developing novel therapeutics for CNS disorders.

In Silico Modeling of 5-Methoxychroman-3-amine hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed in silico modeling workflow for 5-Methoxychroman-3-amine hydrochloride. Drawing upon established computational methodologies and the known biological activities of related chroman derivatives, this document outlines a systematic approach to investigate the compound's potential therapeutic applications, focusing on its interaction with the serotonin 5-HT1A receptor, a key target in the management of mood disorders.

Introduction

5-Methoxychroman-3-amine and its analogs represent a class of compounds with significant potential in medicinal chemistry. Derivatives of chroman-3-amine have been noted for their interaction with serotonin pathways, suggesting possible applications as antidepressants.[1] The amine group and the chromane ring system are crucial for these interactions, allowing the molecule to modulate various biological pathways.[1] Specifically, some derivatives have demonstrated a high affinity for the 5-HT1A receptor.[1] In silico modeling offers a powerful, resource-efficient avenue to explore these interactions at a molecular level, predict pharmacokinetic properties, and guide further experimental studies.

This guide details a hypothetical in silico investigation of this compound, encompassing target identification, molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Proposed In Silico Modeling Workflow

A structured computational approach is essential for the systematic evaluation of this compound. The following workflow outlines the key computational steps, from initial property prediction to a detailed analysis of its interaction with the 5-HT1A receptor.

References

The Interaction of 5-Methoxychroman-3-amine Hydrochloride with Serotonin Receptors: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the anticipated interaction between 5-Methoxychroman-3-amine hydrochloride and the serotonin (5-hydroxytryptamine, 5-HT) receptor family. Direct pharmacological data for this compound is limited in publicly accessible literature. Therefore, this document synthesizes findings from structurally related 3-amino-chromane analogs to infer potential binding affinities and functional activities. The phenethylamine backbone, a core structural feature of 5-Methoxychroman-3-amine, is a well-established pharmacophore for G protein-coupled receptor (GPCR) ligands, including a wide array of serotonin receptors.[1] This guide summarizes the available quantitative data for these related compounds, details relevant experimental methodologies, and illustrates key serotonin receptor signaling pathways to provide a foundational resource for researchers in the field.

Introduction to 5-Methoxychroman-3-amine and Serotonin Receptors

This compound belongs to the chromane class of compounds, which are recognized for their diverse biological activities. The chromane scaffold is a privileged structure in medicinal chemistry, often utilized in the development of ligands targeting central nervous system (CNS) receptors.[2] The serotonin receptor system is one of the most complex neurotransmitter systems, comprising seven distinct families (5-HT1 to 5-HT7) with multiple subtypes, each exhibiting unique pharmacology, signaling mechanisms, and physiological roles.[3][4] These receptors are implicated in a vast range of physiological and pathological processes, including mood, anxiety, cognition, and migraine, making them prominent targets for therapeutic intervention.[3][5] Given the structural similarities of 5-Methoxychroman-3-amine to known serotonergic ligands, understanding its potential interaction with 5-HT receptors is of significant scientific interest.

Quantitative Analysis of Structurally Related Compounds

While specific binding data for this compound is not widely published, studies on analogous 3-amino-chromane derivatives provide valuable insights into the structure-activity relationships (SAR) at various serotonin receptors. The following table summarizes the binding affinities (Ki, in nM) for a selection of these related compounds.

| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT7 | Reference |

| 3-Amino-chromane (3b) | >10,000 | >10,000 | 830 | >10,000 | >10,000 | [6] |

| Tetrahydroquinoline (3c) | 74 | >10,000 | >10,000 | >10,000 | 1,100 | [6] |

| Pyrrolidine derivative (4c) | >10,000 | - | - | - | 6.3 | [6] |

| (3R,4R)-3a derivative | - | - | >10,000 | - | - | [2] |

| (3S,4S)-3a derivative | - | - | 400 | - | - | [2] |

Note: The data presented is for structurally related analogs and should be interpreted as indicative of the potential for the chromane scaffold to interact with serotonin receptors, not as direct evidence of the activity of this compound.

Experimental Protocols

The determination of a compound's affinity and functional activity at serotonin receptors involves a range of standardized in vitro assays.

Radioligand Binding Assay

This technique is employed to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

Objective: To quantify the displacement of a radiolabeled ligand from a receptor by the test compound.

Generalized Protocol:

-

Membrane Preparation: Cell membranes from cell lines recombinantly expressing a specific human 5-HT receptor subtype (e.g., HEK-293 or CHO cells) are prepared through homogenization and centrifugation.[7]

-

Incubation: The prepared membranes are incubated in a buffer solution containing a known concentration of a high-affinity radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [¹²⁵I]DOI for 5-HT2A) and varying concentrations of the test compound.[7]

-

Separation: The reaction is incubated to allow for competitive binding to reach equilibrium. Subsequently, the bound and free radioligand are separated via rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.

A diagrammatic representation of this workflow is provided below.

References

- 1. Novel 3-aminochromans as potential pharmacological tools for the serotonin 5-HT(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhanced Affinity for 3-Amino-Chromane-Derived σ1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Amino-chromanes and Tetrahydroquinolines as Selective 5-HT2B, 5-HT7, or σ1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

Enantioselective Synthesis of 5-Methoxychroman-3-amine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxychroman-3-amine and its enantiomers are pivotal chiral building blocks in medicinal chemistry, notably serving as key precursors in the synthesis of pharmacologically active compounds such as the antidepressant Robalzotan. The precise control of stereochemistry at the C3 position of the chroman ring is crucial for therapeutic efficacy and safety. This technical guide provides an in-depth overview of a robust biocatalytic approach for the enantioselective synthesis of (R)-5-Methoxychroman-3-amine hydrochloride, a critical intermediate for Robalzotan. The guide details the synthetic strategy, experimental protocols, and quantitative data to support researchers in the development of efficient and scalable synthetic routes.

Synthetic Strategy Overview

The enantioselective synthesis of 5-Methoxychroman-3-amine hydrochloride is achieved through a multi-step sequence commencing with the synthesis of the key precursor, 5-Methoxychroman-3-one. Subsequently, a biocatalytic asymmetric reduction of a nitroalkene derivative, followed by cyclization and reduction, affords the desired chiral amine. The final step involves the formation of the hydrochloride salt. This strategy leverages the high enantioselectivity of enzymatic transformations to establish the critical stereocenter.

Experimental Protocols

Part 1: Synthesis of 5-Methoxychroman-3-one

The synthesis of the ketone precursor, 5-Methoxychroman-3-one, is a crucial first step. A reliable method for its preparation has been previously reported and is summarized below.

Table 1: Synthesis of 5-Methoxychroman-3-one

| Step | Reaction | Reagents and Conditions | Yield (%) |

| 1 | Protection of 3-methoxyphenol | 3-Methoxyphenol, Ethyl vinyl ether, Trichloroacetic acid | High |

| 2 | Lithiation and Alkylation | Protected 3-methoxyphenol, n-BuLi, CuI, BrCH₂COOEt | 86 (over 2 steps) |

| 3 | Deprotection | Ethanolic HCl | High |

| 4 | Cyclization | Not specified in detail in the initial source | - |

Detailed Protocol for Step 2 (Alkylation): To a solution of the ethyl vinyl ether-protected 3-methoxyphenol in dry THF, n-BuLi (1.6 M in hexane) is added dropwise at low temperature to achieve selective lithiation at the 2-position. Subsequently, CuI is added, and the reaction mixture is stirred to form the organocopper complex. Ethyl bromoacetate is then added, and the reaction is allowed to proceed to completion.

Part 2: Enantioselective Synthesis of (R)-5-Methoxychroman-3-amine

A biocatalytic approach employing baker's yeast has been successfully utilized for the enantioselective synthesis of (R)-5-Methoxychroman-3-amine. This method relies on the stereoselective reduction of a prochiral nitroalkene precursor.

Table 2: Biocatalytic Synthesis of (R)-5-Methoxychroman-3-amine

| Step | Reaction | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee) (%) |

| 1 | Synthesis of Nitroalkene Precursor | 2-Hydroxy-6-methoxybenzaldehyde, Nitroethanol | - | - |

| 2 | Biocatalytic Reduction | Nitroalkene precursor, Baker's yeast, Organic solvent system | Moderate to Good | Moderate to Good |

| 3 | Cyclization and Reduction | Not specified in detail in the initial source | - | - |

Detailed Protocol for Step 2 (Biocatalytic Reduction): The (E)-2-nitro-3-(2-hydroxy-6-methoxyphenyl)prop-2-en-1-ol precursor is subjected to reduction using dried baker's yeast in an organic solvent system. The reaction is carried out under controlled pH and substrate concentration to optimize the conversion and enantioselectivity. The reduction of the nitroalkene by fermenting baker's yeast has been shown to be enantioselective, yielding the corresponding optically active nitroalkane.

An alternative approach involves the lipase-catalyzed kinetic resolution of racemic 3-aryl-2-nitropropanols, which can also provide access to the enantioenriched precursors for the target amine.

Part 3: Formation of this compound

The final step involves the conversion of the chiral amine to its hydrochloride salt to improve its stability and handling properties.

Detailed Protocol: The purified (R)-5-Methoxychroman-3-amine is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate. Gaseous hydrogen chloride, generated from the reaction of concentrated sulfuric acid with sodium chloride, is then bubbled through the solution. The hydrochloride salt precipitates out of the solution and can be collected by filtration, washed with the organic solvent, and dried under vacuum.

Data Summary

The following table summarizes the key quantitative data for the enantioselective synthesis of 5-Methoxychroman-3-amine.

Table 3: Quantitative Data for the Synthesis of (R)-5-Methoxychroman-3-amine

| Parameter | Value | Reference |

| Enantiomeric Excess (ee) | Moderate to Good | [1] |

| Method | Biocatalytic Reduction | [1] |

Note: Specific yield and ee values for the direct synthesis of (R)-5-Methoxychroman-3-amine via this biocatalytic route require access to the full experimental details of the cited literature.

Visualizations

Synthetic Workflow

Caption: Overall synthetic workflow for the preparation of (R)-5-Methoxychroman-3-amine hydrochloride.

Logical Relationship of Key Transformations

Caption: Logical flow of the key transformations in the enantioselective synthesis.

Conclusion

This technical guide outlines a viable biocatalytic strategy for the enantioselective synthesis of this compound. The use of baker's yeast for the asymmetric reduction of a nitroalkene precursor presents a potentially cost-effective and environmentally friendly approach to establishing the crucial stereocenter. While the presented information provides a strong foundation, researchers are encouraged to consult the primary literature for detailed experimental conditions and optimization parameters to ensure successful implementation and scalability of this synthetic route. The methodologies and data presented herein are intended to serve as a valuable resource for professionals engaged in the synthesis of chiral chroman derivatives for drug discovery and development.

References

Chiral Separation of 5-Methoxychroman-3-amine Hydrochloride Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the chiral separation of 5-Methoxychroman-3-amine hydrochloride enantiomers. Given the critical role of enantiomeric purity in drug efficacy and safety, this document outlines established chromatographic techniques, detailed experimental protocols based on structurally analogous compounds, and key considerations for method development.

Introduction to Chiral Separation in Drug Development

Chirality is a fundamental property of many pharmaceutical compounds, where enantiomers (non-superimposable mirror images) can exhibit significantly different pharmacological and toxicological profiles.[1][2] Regulatory bodies worldwide emphasize the need to study the properties of individual enantiomers, making robust chiral separation techniques essential in drug discovery and development.[3] High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is a predominant and effective technique for the analytical and preparative separation of enantiomers.[4][5]

5-Methoxychroman-3-amine is a key structural motif in medicinal chemistry. The separation of its enantiomers is crucial for understanding their individual biological activities and for the development of stereochemically pure drug candidates.

Recommended Chiral HPLC Methodology

While a specific, validated method for the chiral separation of this compound is not widely published, a reliable starting point can be derived from the successful separation of structurally similar substituted 3-amino-chromane derivatives.[6] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective for resolving a wide range of racemic compounds, including amines.[7][8]

The following experimental protocol is adapted from a method for a related chiral chromane derivative and serves as an excellent foundation for method development.[6]

Proposed Experimental Protocol

Objective: To separate the enantiomers of this compound using chiral HPLC.

Instrumentation:

-

A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.[8]

Chromatographic Conditions:

| Parameter | Recommended Condition |

| Column | Daicel Chiralcel-OD (10 µm) |

| Mobile Phase | Hexane : Isopropanol (90:10 v/v) |

| Flow Rate | 2.0 mL/min |

| Temperature | 40 °C |

| Detection | UV at 211 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve the hydrochloride salt in the mobile phase. It may be necessary to neutralize the salt to the free base form for better compatibility with normal phase chromatography. This can be achieved by a liquid-liquid extraction with a suitable base. |

Table 1: Recommended starting conditions for chiral HPLC separation. Data is based on the separation of a related substituted 3-amino-chromane derivative.[6]

Quantitative Data from Analogous Separation

The following table presents typical data that can be expected from the chiral separation of a substituted 3-amino-chromane, which can be used as a benchmark for method optimization.

| Parameter | Expected Value |

| Retention Time (k'1) | Varies |

| Separation Factor (α) | > 1.2 |

| Resolution (Rs) | > 1.5 (baseline separation) |

Table 2: Expected chromatographic parameters for a successful baseline separation.

Method Development and Optimization

The successful chiral separation of this compound may require optimization of the initial conditions. Key parameters to consider include:

-

Chiral Stationary Phase (CSP) Screening: If the initial column does not provide adequate separation, screening other polysaccharide-based CSPs (e.g., Chiralpak series like IA, IB, IC) is recommended.[9][10] Both amylose and cellulose-based columns can offer different selectivities.[7]

-

Mobile Phase Composition: The ratio of the alkane (e.g., hexane) to the alcohol modifier (e.g., isopropanol, ethanol) is a critical parameter.[8] Varying this ratio can significantly impact retention times and resolution.

-

Mobile Phase Additives: For amine compounds, the addition of a small percentage of a basic modifier (e.g., diethylamine, ethanolamine) to the mobile phase can improve peak shape and resolution by minimizing interactions with residual silanols on the stationary phase.

-

Temperature: Column temperature can influence enantioselectivity. It is recommended to evaluate a range of temperatures (e.g., 25-40 °C).[6]

Synthesis and Workflow Diagrams

Understanding the synthetic origin of the racemic compound and the analytical workflow is essential for a comprehensive approach to chiral separation.

Synthetic Pathway to 3-Aminochromans

A common synthetic route to 3-aminochromans involves the reduction of a 3-nitrochromene precursor.[6] This late-stage introduction of the amine functionality is a versatile method.

Caption: Synthetic pathway for 3-aminochromans.

Experimental Workflow for Chiral Separation

The following diagram illustrates the typical workflow for the chiral separation of this compound.

Caption: Workflow for chiral HPLC analysis.

Conclusion

The chiral separation of this compound is an essential step in its development as a potential therapeutic agent. This guide provides a robust starting methodology based on the successful separation of analogous compounds using HPLC with a polysaccharide-based chiral stationary phase.[6] By following the outlined experimental protocol and considering the key parameters for method development, researchers can effectively resolve the enantiomers and proceed with their individual characterization. The provided diagrams for the synthetic pathway and analytical workflow offer a comprehensive visual representation of the key processes involved.

References

- 1. Chiral resolution - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 4. phx.phenomenex.com [phx.phenomenex.com]

- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 5-Methoxychroman-3-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for characterizing the biological activity of 5-Methoxychroman-3-amine hydrochloride. This document outlines its potential mechanisms of action, including its role as a modulator of the serotonergic system and its potential anti-inflammatory and antioxidant properties. Detailed protocols for key in vitro and in vivo assays are provided to guide researchers in their investigations.

Potential Mechanisms of Action

This compound and its analogs have been investigated for their interaction with the central nervous system, particularly as ligands for serotonin (5-HT) receptors.[1] The primary hypothesized mechanism of action is the modulation of serotonergic pathways, which are crucial in the regulation of mood, anxiety, and other neurological processes.[2]

-

Serotonin 5-HT1A Receptor Agonism: Derivatives of 5-Methoxychroman have demonstrated high affinity for the 5-HT1A receptor, suggesting that this compound may act as a 5-HT1A receptor agonist.[1][3] Activation of these receptors is a key mechanism for many antidepressant and anxiolytic drugs.[2]

-

Serotonin Reuptake Inhibition: Another potential mechanism is the inhibition of the serotonin transporter (SERT), which would lead to increased levels of serotonin in the synaptic cleft.[4] This is a common mode of action for selective serotonin reuptake inhibitors (SSRIs).

-

Anti-inflammatory and Antioxidant Effects: Chroman derivatives have also been noted for their potential anti-inflammatory and antioxidant properties, which could contribute to their overall pharmacological profile.

Quantitative Data Summary